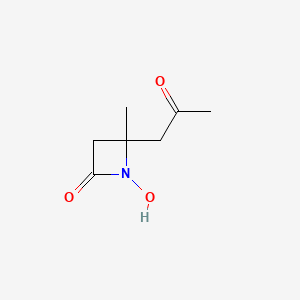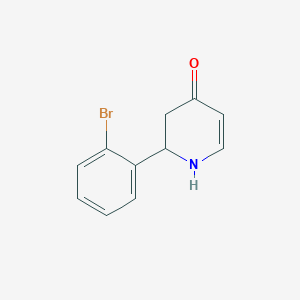
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a dihydropyridinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Claisen–Schmidt condensation followed by Michael addition, which is used to form chalcone derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反応の分析
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, which forms carbon–carbon bonds using palladium catalysts and organoboron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- has several scientific research applications:
作用機序
The mechanism by which 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its bromine moiety enhances its reactivity, allowing it to form stable complexes with metal ions and other molecules. The pyridinone ring contributes to its stability and bioactivity, enabling it to modulate calcium channels and other biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- can be compared with other similar compounds, such as:
2-(2-Bromophenyl)pyrrolidine: This compound also contains a bromine atom attached to a phenyl group but has a pyrrolidine ring instead of a pyridinone ring.
2-(2-Bromophenyl)-1H-indole: This compound features a bromine atom attached to a phenyl group and an indole ring, which provides different reactivity and bioactivity compared to the pyridinone ring.
4-Bromophenylacetic acid: This compound has a bromine atom attached to a phenyl group and an acetic acid moiety, offering different chemical properties and applications.
The uniqueness of 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- lies in its specific combination of a bromophenyl group and a dihydropyridinone ring, which imparts distinct reactivity and bioactivity compared to other similar compounds.
特性
CAS番号 |
827622-86-6 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
2-(2-bromophenyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C11H10BrNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-6,11,13H,7H2 |
InChIキー |
XJZTXPHCWPHOIE-UHFFFAOYSA-N |
正規SMILES |
C1C(NC=CC1=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


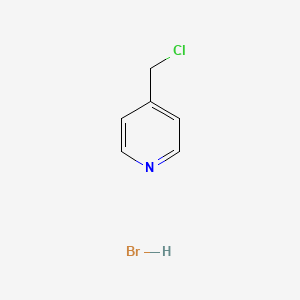
![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
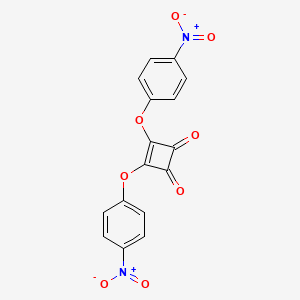
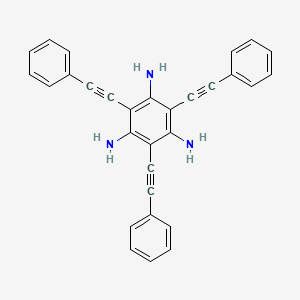
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
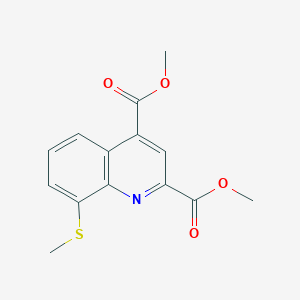
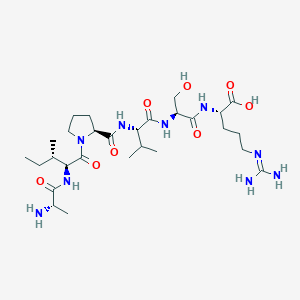

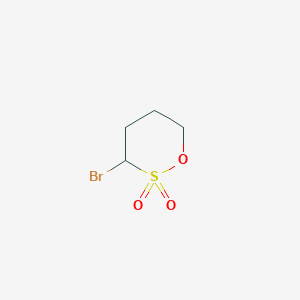
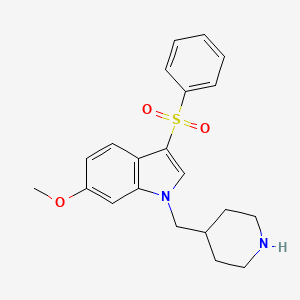
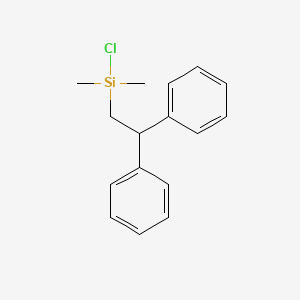
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
